4-methoxy-N-(pyridin-2-ylmethyl)benzamide
Description
4-methoxy-N-(2-pyridinylmethyl)benzamide is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol . This compound is characterized by the presence of a methoxy group attached to a benzamide structure, with a pyridinylmethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-5-11(6-8-13)14(17)16-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
SAMKMCKBAPUPKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-methoxy-N-(2-pyridinylmethyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-pyridinemethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
4-methoxy-N-(2-pyridinylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
4-methoxy-N-(2-pyridinylmethyl)benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-pyridinylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-methoxy-N-(2-pyridinylmethyl)benzamide can be compared with other similar compounds, such as:
- 4-methoxy-N-(3-pyridinylmethyl)benzamide
- 4-methoxy-N-(2-pyridinyl)benzamide
- 4-methoxy-N-(2-methylphenyl)benzamide
- 4-methoxy-N-(4-methoxyphenyl)benzamide
These compounds share similar structural features but differ in the position or nature of the substituents, leading to variations in their chemical properties and applications. The uniqueness of 4-methoxy-N-(2-pyridinylmethyl)benzamide lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
